molecular formula C20H22N2O2S2 B298514 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one

Cat. No. B298514
M. Wt: 386.5 g/mol
InChI Key: GDSLTYMPFOSGQT-RYBWPTGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one, also known as IMT, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. IMT has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one may exert its anti-inflammatory and antioxidant effects by inhibiting the activation of NF-κB and MAPK signaling pathways. 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has also been shown to activate the Nrf2-ARE signaling pathway, which plays a key role in regulating the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the expression of iNOS and COX-2. 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has also been found to possess potent antioxidant activity, which may be due to its ability to scavenge free radicals and inhibit lipid peroxidation. In addition, 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various cellular processes. However, one of the limitations of using 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one. One area of interest is the development of more efficient synthesis methods for 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one, which may improve its availability for use in research and potential therapeutic applications. Another area of interest is the investigation of the molecular mechanisms underlying its anti-inflammatory and antioxidant effects, which may lead to the development of more effective therapies for inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to investigate the potential anticancer effects of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one, and to determine its safety and efficacy in clinical trials.

Synthesis Methods

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one can be synthesized via a one-pot reaction between isobutyl isocyanide, 2-amino-4-methoxybenzoic acid, 5-methyl-2-thiophenecarboxaldehyde, and thioglycolic acid in the presence of triethylamine and acetic anhydride. The reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to form the thiazolidinone ring.

Scientific Research Applications

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the expression of iNOS and COX-2. 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has also been found to possess potent antioxidant activity, which may be due to its ability to scavenge free radicals and inhibit lipid peroxidation. In addition, 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors.

properties

Product Name

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one

Molecular Formula

C20H22N2O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N2O2S2/c1-13(2)12-22-19(23)18(11-17-10-5-14(3)25-17)26-20(22)21-15-6-8-16(24-4)9-7-15/h5-11,13H,12H2,1-4H3/b18-11-,21-20?

InChI Key

GDSLTYMPFOSGQT-RYBWPTGJSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C

SMILES

CC1=CC=C(S1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C

Origin of Product

United States

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